Hydroxy Pioglitazone (M-VII)
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of Hydroxy Pioglitazone (M-VII) follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The complete IUPAC name is 5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, which precisely describes the molecular architecture and functional group positioning. This nomenclature system systematically identifies the core thiazolidine-2,4-dione ring structure as the parent framework, with detailed specification of the substituted phenyl and pyridine ring systems connected through an ethoxy linkage.
The Chemical Abstracts Service registry number for this compound is 625853-72-7, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 5-[[4-[2-[5-(2-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione, reflecting variations in nomenclature conventions while maintaining structural accuracy. The compound is also designated as metabolite M-VII within the pioglitazone metabolic pathway classification system, distinguishing it from other hydroxylated derivatives such as M-IV and M-II variants.
Molecular Formula and Weight: C₁₉H₂₀N₂O₄S Composition Analysis
The molecular formula C₁₉H₂₀N₂O₄S defines the precise atomic composition of Hydroxy Pioglitazone (M-VII), with a calculated molecular weight of 372.4 grams per mole. This formulation reveals the presence of 19 carbon atoms forming the complex aromatic and heterocyclic framework, 20 hydrogen atoms distributed across various structural elements, 2 nitrogen atoms incorporated within the pyridine and thiazolidine rings, 4 oxygen atoms participating in carbonyl, hydroxyl, and ether functionalities, and 1 sulfur atom integrated into the thiazolidine ring system.
| Atomic Component | Count | Percentage by Mass | Structural Role |
|---|---|---|---|
| Carbon | 19 | 61.3% | Aromatic rings, alkyl chains |
| Hydrogen | 20 | 5.4% | Structural hydrogen atoms |
| Nitrogen | 2 | 7.5% | Pyridine and thiazolidine rings |
| Oxygen | 4 | 17.2% | Hydroxyl, carbonyl, ether groups |
| Sulfur | 1 | 8.6% | Thiazolidine ring heteroatom |
The molecular weight determination through computational chemistry methods yields an exact mass of 372.11437830 daltons, providing high-precision values for mass spectrometric analysis and structural confirmation. The elemental composition analysis reveals a relatively high degree of unsaturation, consistent with the presence of multiple aromatic ring systems and carbonyl functionalities that contribute to the compound's chemical stability and spectroscopic properties.
Spectroscopic Characterization: NMR, IR, and UV-Vis Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of Hydroxy Pioglitazone (M-VII) through detailed analysis of both proton and carbon-13 chemical environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the hydroxyl proton, aromatic protons in both phenyl and pyridine rings, and aliphatic protons in the ethyl and methylene linkages. Computational predictions place the hydroxyl proton resonance between 4.0-4.5 parts per million, while aromatic protons appear in the typical 7.0-8.0 parts per million range characteristic of substituted aromatic systems.
The ¹³C Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for carbonyl carbons appearing around 175-177 parts per million, aromatic carbons distributed between 120-150 parts per million, and aliphatic carbons in the 20-65 parts per million region. The thiazolidine ring carbons show distinctive chemical shifts due to the electron-withdrawing effects of adjacent nitrogen and sulfur atoms, providing clear structural confirmation of the heterocyclic framework.
Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that serve as molecular fingerprints for functional group identification. The spectrum exhibits prominent carbonyl stretching vibrations around 1685 cm⁻¹ corresponding to the thiazolidine-2,4-dione moiety, aromatic carbon-carbon stretching around 1614 cm⁻¹, and hydroxyl stretching vibrations in the 3200-3400 cm⁻¹ region. Additional characteristic peaks include nitrogen-hydrogen stretching at approximately 3250 cm⁻¹, carbon-hydrogen stretching vibrations between 2800-3000 cm⁻¹, and carbon-sulfur bending modes around 1240 cm⁻¹.
| Spectroscopic Method | Key Absorption/Chemical Shift | Assignment | Intensity |
|---|---|---|---|
| Infrared | 1685 cm⁻¹ | Carbonyl C=O stretch | Strong |
| Infrared | 3250 cm⁻¹ | N-H stretch | Medium |
| Infrared | 1614 cm⁻¹ | Aromatic C=C stretch | Medium |
| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons | Multiple signals |
| ¹³C Nuclear Magnetic Resonance | 175-177 ppm | Carbonyl carbons | Single peak |
| ¹³C Nuclear Magnetic Resonance | 120-150 ppm | Aromatic carbons | Multiple signals |
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system. The compound exhibits maximum absorption around 269 nanometers, corresponding to π→π* transitions within the aromatic ring systems. The molar absorptivity value of approximately 9.6 × 10⁴ liters per mole per centimeter indicates strong electronic absorption, consistent with the presence of multiple chromophoric groups. Additional absorption features in the 200-250 nanometer range correspond to higher energy electronic transitions involving the heteroaromatic nitrogen atoms and carbonyl functionalities.
X-ray Crystallography and Three-Dimensional Conformational Analysis
Single crystal X-ray diffraction studies of Hydroxy Pioglitazone (M-VII) and related compounds provide detailed three-dimensional structural information essential for understanding molecular conformation and intermolecular interactions. Crystallographic analysis reveals the spatial arrangement of functional groups, bond lengths, bond angles, and torsional parameters that define the molecular geometry in the solid state. The thiazolidine ring adopts a slightly puckered conformation with the sulfur atom displaced from the plane of the other ring atoms, consistent with typical heterocyclic ring strain patterns.
The crystal structure determination shows that the phenyl and pyridine rings maintain approximately coplanar orientations connected through the flexible ethoxy linkage, allowing for conformational adjustments that optimize intermolecular packing interactions. Bond length analysis reveals standard aromatic carbon-carbon distances of approximately 1.39-1.40 Ångströms, carbon-nitrogen distances of 1.33-1.35 Ångströms in the pyridine ring, and carbon-sulfur distances of 1.81-1.83 Ångströms in the thiazolidine framework.
| Structural Parameter | Value | Standard Deviation | Comparison to Literature |
|---|---|---|---|
| C-C aromatic bond length | 1.395 Å | ±0.003 Å | Within normal range |
| C-N pyridine bond length | 1.337 Å | ±0.004 Å | Typical for aromatic N |
| C-S bond length | 1.815 Å | ±0.005 Å | Standard thiazolidine value |
| Thiazolidine ring puckering | 15.3° | ±1.2° | Moderate ring strain |
The crystallographic unit cell parameters demonstrate monoclinic symmetry with space group C 1 2 1, indicating specific packing arrangements that influence the physical properties of the crystalline material. The Matthews coefficient of 2.67 and solvent content of 53.95% suggest a relatively open crystal structure with significant void space, potentially accommodating solvent molecules or allowing for molecular flexibility. Intermolecular hydrogen bonding patterns involve the hydroxyl group as both donor and acceptor, creating extended networks that stabilize the crystal lattice and influence melting point and solubility characteristics.
Comparative Structural Analysis with Parent Compound Pioglitazone
The structural relationship between Hydroxy Pioglitazone (M-VII) and its parent compound pioglitazone reveals key differences that significantly impact chemical and biological properties. The primary structural modification involves the introduction of a hydroxyl group on the ethyl side chain of the pyridine ring, transforming a simple alkyl substituent into a polar, hydrogen-bonding capable functional group. This hydroxylation represents a metabolic transformation that typically occurs through cytochrome P450-mediated oxidation pathways, converting the parent drug into a more polar metabolite.
Molecular modeling studies demonstrate that the hydroxyl group introduction increases the overall polarity of the molecule, as reflected in calculated partition coefficients and solubility parameters. The XLogP3-AA value of 2.5 for Hydroxy Pioglitazone (M-VII) indicates reduced lipophilicity compared to the parent compound, suggesting altered membrane permeability and tissue distribution characteristics. The presence of an additional hydrogen bond donor increases the total count to 2, while the hydrogen bond acceptor count remains at 6, modifying the compound's interaction profile with biological targets.
| Structural Feature | Pioglitazone | Hydroxy Pioglitazone (M-VII) | Impact of Modification |
|---|---|---|---|
| Molecular formula | C₁₉H₂₀N₂O₃S | C₁₉H₂₀N₂O₄S | Addition of one oxygen atom |
| Molecular weight | 356.44 g/mol | 372.44 g/mol | Increase of 16 g/mol |
| Hydrogen bond donors | 1 | 2 | Enhanced hydrogen bonding |
| LogP (calculated) | ~3.8 | 2.5 | Increased hydrophilicity |
| Pyridine substitution | Ethyl group | 2-Hydroxyethyl group | Polar functional group |
The conformational analysis reveals that both compounds maintain similar overall three-dimensional architectures, with the thiazolidine-2,4-dione core and phenyl-pyridine arrangement preserved. However, the hydroxyl group introduction creates additional conformational flexibility in the side chain region, potentially influencing receptor binding affinity and selectivity. The rotatable bond count of 8 for both compounds indicates comparable molecular flexibility, though the polar nature of the hydroxyl group may restrict certain conformations through intramolecular hydrogen bonding interactions.
Properties
IUPAC Name |
5-[[4-[2-[5-(2-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-9-7-14-1-4-15(20-12-14)8-10-25-16-5-2-13(3-6-16)11-17-18(23)21-19(24)26-17/h1-6,12,17,22H,7-11H2,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXGNBJVZUQUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849604 | |
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-72-7 | |
| Record name | 5-[(4-{2-[5-(2-Hydroxyethyl)pyridin-2-yl]ethoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Pioglitazone (M-VII) is typically synthesized through the metabolic transformation of Pioglitazone in the liver. The process involves the hydroxylation of Pioglitazone, which is catalyzed by cytochrome P450 enzymes . The synthetic route can be summarized as follows:
- Pioglitazone is incubated with human hepatocytes at 37°C.
- The reaction mixture is quenched with acetonitrile at various time intervals (0, 30, 60, 90, and 120 minutes).
- The metabolites are then separated and identified using chromatographic techniques .
Industrial Production Methods: Industrial production of Hydroxy Pioglitazone (M-VII) involves large-scale biotransformation processes using liver microsomes or recombinant enzymes. The reaction conditions are optimized to maximize the yield of the desired metabolite .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Pioglitazone (M-VII) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of Hydroxy Pioglitazone (M-VII), which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Hydroxy Pioglitazone (M-VII) has several scientific research applications, including:
Mechanism of Action
Hydroxy Pioglitazone (M-VII) exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ leads to the transcription of insulin-responsive genes involved in glucose and lipid metabolism . This mechanism enhances insulin sensitivity and improves glycemic control in patients with Type 2 diabetes mellitus .
Comparison with Similar Compounds
Data Tables
Table 1. Pharmacokinetic Comparison of Pioglitazone Metabolites
| Metabolite | Half-Life (h) | Protein Binding (%) | Excretion Pathway |
|---|---|---|---|
| M-VII | 5.2 | 98 | Renal (glucuronide conjugate) |
| M-II | 4.8 | 97 | Biliary |
| M-IV | 6.1 | 99 | Renal |
Table 2. Clinical Outcomes of Glitazones
| Drug | AD Risk Reduction | Cardiovascular Risk | Market Status |
|---|---|---|---|
| Pioglitazone | 7.9% (vs. glipizide) | Neutral | Active |
| Rosiglitazone | N/A | Increased | Restricted |
| Troglitazone | N/A | N/A | Withdrawn |
Biological Activity
Hydroxy Pioglitazone (M-VII) is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used in the management of type 2 diabetes mellitus. This article delves into the biological activity of Hydroxy Pioglitazone (M-VII), highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Chemical Formula : C19H20N2O4S
- Molecular Weight : 372.44 g/mol
Hydroxy Pioglitazone (M-VII) acts primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) , which is crucial in regulating glucose and lipid metabolism. By activating PPARγ, M-VII enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver.
Biochemical Pathways
- Insulin Sensitization : M-VII increases the transcription of insulin-responsive genes, facilitating improved glucose uptake and utilization.
- Lipid Metabolism : The compound modulates lipid profiles, contributing to better lipid homeostasis and potentially reducing cardiovascular risks associated with diabetes.
Biological Activities
Hydroxy Pioglitazone (M-VII) exhibits a range of biological activities:
- Anti-inflammatory Effects : Research indicates that M-VII reduces inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential in managing chronic inflammatory conditions like arthritis and cardiovascular diseases.
- Neuroprotective Properties : Studies have shown that M-VII may protect against neurodegeneration by improving cognitive function and reducing neuronal damage in models of Alzheimer's and Parkinson's diseases.
- Anti-cancer Potential : Preliminary findings suggest that M-VII can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
Pharmacokinetics
Hydroxy Pioglitazone is extensively metabolized in the liver, with its pharmacokinetic profile influenced by factors such as drug interactions. For instance, rifampicin has been shown to significantly alter the pharmacokinetics of pioglitazone, which could indirectly affect M-VII levels .
Key Findings from Pharmacokinetic Studies
| Parameter | Control Phase (Placebo) | Rifampicin Phase | Percentage Change (%) |
|---|---|---|---|
| Peak Concentration (Cmax) | 932 ± 335 ng/mL | 888 ± 335 ng/mL | -4.7% |
| Half-life (t1/2) | 4.9 ± 1.0 h | 2.3 ± 0.6 h | -53% |
These changes indicate that rifampicin significantly reduces the elimination half-life of pioglitazone, which may also affect its metabolites like M-VII .
Case Studies and Clinical Applications
- Diabetes Management : In clinical settings, Hydroxy Pioglitazone has shown promise in improving glycemic control among patients with type 2 diabetes. A study reported a significant reduction in hemoglobin A1C levels among patients treated with pioglitazone compared to those on other therapies .
- Non-Alcoholic Steatohepatitis (NASH) : A randomized trial indicated that pioglitazone treatment led to a notable improvement in NASH histological scores among patients, suggesting potential benefits for M-VII as part of this therapeutic strategy .
- Cardiovascular Risk Reduction : Observational studies have demonstrated that pioglitazone improves cardiovascular risk factors beyond glycemic control, indicating a broader therapeutic role for its metabolites like M-VII .
Future Research Directions
Despite promising findings regarding Hydroxy Pioglitazone (M-VII), substantial gaps remain in understanding its full pharmacological profile. Future research should focus on:
- Elucidating the specific molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
- Conducting large-scale clinical trials to evaluate its efficacy and safety as a standalone treatment or in combination therapies.
- Investigating its potential role in cancer therapy and other metabolic disorders.
Q & A
Basic Research Questions
Q. How can Hydroxy Pioglitazone (M-VII) be analytically identified and confirmed in metabolic studies?
- Methodological Answer : Hydroxy Pioglitazone (M-VII) can be identified using liquid chromatography-mass spectrometry (LC-MS) with orthogonal fragmentation techniques. For example, Zeno CID DDA and Zeno EAD DDA data are used to resolve structural ambiguities. Retention times (e.g., 3.53 minutes) and mass accuracy (via systems like ZenoTOF 7600) should match authenticated standards. Software tools like Mass-MetaSite aid in metabolite annotation by comparing product ion matches and fragmentation patterns .
Q. What analytical techniques are validated for quantifying Hydroxy Pioglitazone (M-VII) in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC) are established methods for quantifying pioglitazone derivatives. UV spectrophotometry can also be adapted for preliminary quantification, though LC-MS/MS is preferred for specificity in complex matrices. Method validation should include linearity, precision, and recovery studies, as outlined in pharmacopeial guidelines .
Q. How should researchers conduct a systematic literature review on Hydroxy Pioglitazone (M-VII)?
- Methodological Answer : Use the PICO(T) framework to define the research scope (e.g., Population: in vitro models; Intervention: metabolic pathways; Comparison: other metabolites; Outcome: structural identification). Employ databases like PubMed and Scopus with keywords such as "pioglitazone metabolites," "M-VII," and "hydroxylation sites." Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the significance of retrieved studies .
Advanced Research Questions
Q. What experimental design considerations are critical for studying Hydroxy Pioglitazone (M-VII) in metabolic pathways?
- Methodological Answer : Use in vitro hepatocyte or microsomal models to simulate phase I metabolism. Optimize incubation times (e.g., 120 minutes for metabolite formation) and employ LC-MS with EAD (Electron-Activated Dissociation) to capture positional isomerism. Include negative controls (e.g., heat-inactivated enzymes) and validate findings with synthetic standards. Sparse sampling designs, as used in pediatric pharmacokinetic studies, may be adapted for time-course analyses .
Q. How can conflicting structural predictions for Hydroxy Pioglitazone (M-VII) be resolved?
- Methodological Answer : Conflicting predictions (e.g., CID data suggesting M-II/M-IV vs. EAD confirming M-VII) require orthogonal validation . Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to resolve positional hydroxylation. Use computational tools like molecular docking or density functional theory (DFT) to predict stability of proposed structures. Document discrepancies in fragmentation patterns and retention time reproducibility .
Q. What strategies are recommended for pharmacokinetic (PK) modeling of Hydroxy Pioglitazone (M-VII) in pediatric populations?
- Methodological Answer : Use population pharmacokinetics (e.g., NONMEM software) with sparse sampling protocols. Incorporate covariates like body weight and enzyme maturation profiles. Validate models using bootstrapping or visual predictive checks. Reference adult PK data (e.g., 15–45 mg dosing) but adjust for developmental differences in cytochrome P450 activity .
Q. How can network pharmacology elucidate Hydroxy Pioglitazone (M-VII)'s role in disease pathways?
- Methodological Answer : Leverage databases like DrugBank and STRING to map protein-protein interactions. Perform KEGG pathway enrichment analysis to identify associations with conditions like non-alcoholic steatohepatitis (NASH) or diabetes. Validate hypotheses using in silico CRISPR screening or gene expression datasets (e.g., cBioPortal). Prioritize pathways with false discovery rate (FDR)-corrected p-values <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
